molecular formula C21H15NO4S B2588029 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883954-15-2

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2588029
CAS No.: 883954-15-2
M. Wt: 377.41
InChI Key: CMCAQQYIKZYRLH-UHFFFAOYSA-N
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Description

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiophene ring, a chromenone moiety, and a methoxyphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)18-19(23)15-8-2-3-9-16(15)26-21(18)22-20(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCAQQYIKZYRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Coupling Reactions: The final step involves coupling the chromenone and thiophene moieties through an amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide serves as a precursor for synthesizing more complex molecules. Its structural features facilitate the exploration of new synthetic methodologies, including:

  • Formation of Hybrid Compounds: The compound can be used to synthesize hybrid molecules with enhanced properties by modifying its functional groups.
  • Catalytic Applications: Its unique structure may allow it to act as a catalyst in specific organic reactions, potentially increasing reaction rates or selectivity.

Biology and Medicine

The compound has shown significant promise in biological research, particularly in the following areas:

Anticancer Activity:
Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.
  • Inhibition of Proliferation: It has been shown to inhibit cell proliferation in cancer models.

Anti-inflammatory Effects:
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It may inhibit key inflammatory pathways by:

  • Reducing levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).
  • Modulating enzyme activity involved in inflammation.

Industry

The industrial applications of this compound include:

Material Science:
Due to its unique photophysical properties, this compound is explored for use in developing materials with specific optical characteristics, such as fluorescence or photostability. These materials can be valuable in electronics and photonics.

Anticancer Activity Study

Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity.

Anti-inflammatory Effects Study

Objective: Assess anti-inflammatory potential using LPS-stimulated RAW 264.7 macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation, measuring levels of inflammatory cytokines.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Chromenone Derivatives: Compounds containing the chromenone moiety, such as 4H-chromen-4-one.

Uniqueness

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a chromen-4-one core, a methoxyphenyl group, and a thiophene moiety. Its molecular formula is C₁₈H₁₅N₃O₃S, with a molecular weight of 353.39 g/mol. The presence of both the chromenone and thiophene functionalities contributes to its unique biological profile.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Table 1: Anti-inflammatory Effects

Concentration (µM)IL-6 Inhibition (%)TNF-alpha Inhibition (%)
104550
256065
507580

Anticancer Activity

The anticancer effects of this compound have been evaluated against various cancer cell lines, including breast, colon, and lung cancer cells. The results suggest that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a dose-dependent decrease in cell viability:

Table 2: Anticancer Activity on MCF-7 Cells

Concentration (µM)Cell Viability (%)
1080
2560
5030

The IC50 value was determined to be approximately 30 µM, indicating substantial potency against this cell line .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the methoxy group significantly influence biological activity. For instance, substituents that enhance electron density on the aromatic ring tend to improve anti-inflammatory effects, while those that stabilize the thiophene ring enhance anticancer activity.

Table 3: SAR Insights

Substituent TypeImpact on Activity
Electron-withdrawingIncreased anticancer activity
Electron-donatingEnhanced anti-inflammatory effects

Q & A

Basic: What are the key synthetic steps for preparing N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide?

The synthesis involves a multi-step strategy:

  • Core Formation : Cyclization of precursors (e.g., substituted phenyl groups and chromen-4-one intermediates) under reflux conditions in solvents like dichloromethane or dimethylformamide (DMF) to form the chromenone scaffold .
  • Functionalization : Introduction of the thiophene-2-carboxamide group via nucleophilic acyl substitution or coupling reactions. Reaction conditions (e.g., temperature, catalysts like triethylamine) are optimized to enhance yield and purity .
  • Purification : Column chromatography or recrystallization is used to isolate the final product, with structural validation via NMR and mass spectrometry .

Basic: Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments, particularly the methoxyphenyl and thiophene moieties .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strains in the chromenone-thiophene system .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C21H15NO4S) and detects fragmentation patterns .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalytic Additives : Bases like sodium hydride or triethylamine enhance nucleophilic substitution efficiency during carboxamide coupling .
  • Temperature Control : Reflux conditions (80–100°C) for cyclization steps balance reaction rate and thermal decomposition risks .

Advanced: How to address discrepancies in reported biological activity data?

  • Standardized Assays : Reproduce studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. methyl groups) to isolate contributions to bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) or topoisomerases .

Basic: What biological targets are associated with this compound?

  • Anti-inflammatory Activity : Inhibition of COX-2 and lipoxygenase (LOX) pathways via π-π stacking and hydrogen bonding with catalytic residues .
  • Anticancer Mechanisms : Intercalation into DNA or disruption of tubulin polymerization, validated in breast and colon cancer cell lines .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis, with MIC values reported against Staphylococcus aureus and Escherichia coli .

Advanced: What role does the 3-methoxyphenyl group play in reactivity?

  • Electron-Donating Effects : The methoxy group activates the chromenone core toward electrophilic substitution, directing incoming reagents to specific positions .
  • Steric Considerations : The 3-methoxy substituent influences conformational flexibility, impacting binding affinity to biological targets .
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism in hepatic microsomes, enhancing pharmacokinetic profiles .

Advanced: How to design derivatives for enhanced bioactivity?

  • Heterocyclic Modifications : Replace thiophene with furan or pyridine rings to alter electronic properties and solubility .
  • Substituent Tuning : Introduce halogens (e.g., fluorine) at the phenyl ring to improve membrane permeability and target affinity .
  • Prodrug Strategies : Esterification of the carboxamide group enhances bioavailability, with in situ hydrolysis in target tissues .

Basic: What computational tools model this compound’s interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactive sites .
  • Molecular Dynamics (MD) : Simulates binding stability in aqueous environments (e.g., solvation free energy) using GROMACS .
  • ADMET Prediction : SwissADME or pkCSM models assess absorption, toxicity, and metabolic pathways .

Advanced: How to resolve crystallographic disorder in X-ray structures?

  • SHELXL Refinement : Apply restraints to anisotropic displacement parameters for overlapping atoms in the chromenone-thiophene system .
  • Twinned Data Analysis : Use PLATON to detect and model twin laws in cases of pseudo-merohedral twinning .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .

Basic: What are the compound’s solubility and stability profiles?

  • Solubility : Moderate solubility in DMSO (>10 mM) and methanol, but limited in aqueous buffers (pH 7.4) .
  • Stability : Stable under inert atmospheres at −20°C for >6 months. Degrades in UV light due to the chromenone core’s photosensitivity .

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